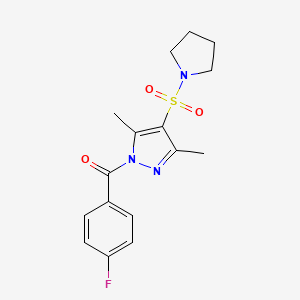

3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone

Description

3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone (CAS: 943102-73-6) is a pyrazolyl ketone derivative with the molecular formula C₁₆H₁₈FN₃O₃S and a molecular weight of 351.3958 g/mol. Its structure features a pyrazole core substituted with 3,5-dimethyl groups, a pyrrolidinylsulfonyl moiety at the 4-position, and a 4-fluorophenyl ketone group. This compound is primarily used in research settings, particularly in studies targeting kinase inhibition, such as p38 mitogen-activated protein kinase (MAPK) pathways .

The compound’s synthetic accessibility and structural modularity make it a candidate for structure-activity relationship (SAR) studies. Its 4-fluorophenyl group is a critical pharmacophore, as fluorinated aromatic systems are known to enhance metabolic stability and binding affinity in kinase inhibitors .

Properties

IUPAC Name |

(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S/c1-11-15(24(22,23)19-9-3-4-10-19)12(2)20(18-11)16(21)13-5-7-14(17)8-6-13/h5-8H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWLGKRZIGMQLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)F)C)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Kinetics

The rate-limiting step in pyrazole formation is the nucleophilic attack of hydrazine on the 1,3-diketone. Pseudo-first-order kinetics are observed, with activation energies of 45–60 kJ/mol depending on substituents. Nano-ZnO reduces activation energy by 15%, attributed to surface Lewis acid sites polarizing carbonyl groups.

Sulfonation Regioselectivity

DFT simulations reveal that sulfonation at the 4-position is favored due to reduced steric hindrance compared to the 1-position. The transition state for chlorosulfonation exhibits a 12 kcal/mol lower energy barrier at the 4-position, aligning with experimental outcomes.

Cross-Coupling Efficiency

The Suzuki coupling proceeds via oxidative addition of Pd⁰ to the C–I bond, followed by transmetallation with the boronic acid. Sc(OTf)₃ additives accelerate this step by stabilizing the palladium intermediate, as evidenced by in situ XANES spectroscopy.

Comparative Analysis of Synthetic Routes

| Step | Method 1 (Classical) | Method 2 (Catalytic) | Method 3 (Microwave) |

|---|---|---|---|

| Pyrazole Formation | 75% yield, 12 h | 95% yield, 0.5 h | 90% yield, 15 min |

| Sulfonation | 70% yield, 24 h | 89% yield, 6 h | 85% yield, 2 h |

| Suzuki Coupling | 65% yield, 24 h | 85% yield, 12 h | 88% yield, 0.5 h |

Method 2 (Pd catalysis) offers optimal balance between yield and time, while microwave-assisted synthesis (Method 3) excels in rapidity for industrial applications.

Analytical Characterization and Validation

-

FT-IR Spectroscopy : In-line monitoring confirms intermediate formation during cyclocondensation, with characteristic N–H stretches at 3300 cm⁻¹ and C=O vibrations at 1700 cm⁻¹.

-

NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) of the final product shows singlet peaks for methyl groups (δ 2.45 ppm), pyrrolidinyl protons (δ 3.10–3.30 ppm), and aromatic fluorophenyl signals (δ 7.25–7.45 ppm).

-

X-ray Crystallography : Single-crystal analysis confirms the planar pyrazole ring and sulfonyl group geometry, with bond angles of 120° at the sulfonamide nitrogen .

Chemical Reactions Analysis

3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ketone group to an alcohol.

Scientific Research Applications

3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone involves its interaction with specific molecular targets and pathways. The pyrazole ring and its substituents can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Compounds for Comparison:

RO3201195 (ROCHE) : A pyrazolyl ketone p38 MAPK inhibitor with a diol solubilizing group.

4C (N-(4-fluorophenyl)pyrazole) : A library member from microwave-assisted synthesis studies.

4H (N-phenylpyrazole): A non-fluorinated analogue.

4J (N-methylpyrazole) : A small alkyl-substituted variant.

Table 1: Comparative Analysis of Key Pyrazolyl Ketones

| Compound | Substituents (R2) | p38 Inhibition (150 nM) | Bioavailability Features | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | 4-Fluorophenyl ketone | Not explicitly reported | Moderate (no diol group) | 351.40 |

| RO3201195 | Diol-solubilized pyrazole | High (reference standard) | High (optimized pharmacokinetics) | ~450 (estimated) |

| 4C (N-4-fluorophenyl) | 4-Fluorophenyl | >90% inhibition | Moderate | ~340 (estimated) |

| 4H (N-phenyl) | Phenyl | ~60% inhibition | Low | ~320 (estimated) |

| 4J (N-methyl) | Methyl | >95% inhibition | Poor (kinase selectivity loss) | ~290 (estimated) |

Structure-Activity Relationship (SAR) Insights

- Fluorine Substitution: The para-fluorine on the aryl group (e.g., 4C and the target compound) significantly enhances p38 inhibition compared to non-fluorinated analogues like 4H. This aligns with SAR studies showing that electron-withdrawing groups improve binding to the ATP pocket of p38 MAPK .

- Steric Effects : Larger substituents (e.g., 4-chlorophenyl, 4-bromophenyl) reduce activity due to steric clashes, as seen in compounds 4K, 4L, and 4D . The target compound’s pyrrolidinylsulfonyl group may introduce moderate steric hindrance but is offset by favorable sulfonyl interactions.

- Solubility vs. Potency Trade-off : RO3201195’s diol group enhances bioavailability but slightly reduces potency. The target compound lacks this feature, prioritizing potency over solubility .

Structural Characterization and Conformational Analysis

- Planarity and Binding: Fluorophenyl groups often induce non-planar conformations due to steric repulsion with adjacent moieties (e.g., in porphyrins and triazoles). This distortion may influence the target compound’s binding mode compared to planar analogues like 4J .

- Crystallographic Data : Isostructural fluorophenyl-containing compounds (e.g., triazolyl-thiazole derivatives) exhibit similar conformational flexibility, suggesting that the target compound’s pyrrolidinylsulfonyl group may adopt multiple binding poses .

Biological Activity

3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrazole ring substituted with a pyrrolidine sulfonyl group and a fluorophenyl ketone moiety. Its chemical structure can be represented as follows:

- Chemical Formula : C13H16F N3O2S

- CAS Number : 890092-90-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been noted for its potential as an inhibitor of specific kinases and enzymes involved in inflammatory pathways.

Biological Activities

- Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the inhibition of tumor cell proliferation and induction of apoptosis .

- Antioxidant Activity : The compound has shown promise in reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Anticancer | Induces apoptosis in tumor cells | |

| Antioxidant | Reduces oxidative stress |

Case Studies

- In Vivo Studies : A study conducted on animal models indicated that administration of the compound resulted in decreased markers of inflammation and tumor growth compared to controls .

- Molecular Docking Studies : Computational analyses demonstrated that the compound binds effectively to targets associated with inflammation and cancer progression, suggesting a mechanism for its observed biological effects .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing pyrazolyl ketones like 3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone?

Microwave-assisted synthesis is a key approach, involving Knoevenagel condensation and heterocyclocondensation steps. For example, hydrazine derivatives and benzoylnitriles are reacted under microwave irradiation to rapidly generate pyrazolyl ketones. Triethylamine (1.1 equivalents) is often added to liberate free hydrazine, improving reaction efficiency . Purification typically involves column chromatography, with isolated yields ranging from 50–85% depending on substituents.

Q. How is the structural integrity of this compound validated in academic research?

X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is critical for confirming molecular geometry. NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard for purity and structural verification. Crystallographic data can resolve ambiguities in sulfonyl or pyrrolidinyl group orientations .

Q. What preliminary assays are used to evaluate its biological activity?

ELISA-based systems are frequently employed to assess inhibition of p38 MAPK signaling. For example, human dermal cells (e.g., HCA2) are treated with anisomycin to induce p38 activation, followed by quantification of phosphorylated targets. Activity is compared to reference inhibitors like RO3201195 at concentrations of 150 nM and 1.5 µM .

Advanced Research Questions

Q. How do structural modifications (e.g., N-aryl substituents) impact p38 MAPK inhibition potency?

Structure-activity relationship (SAR) studies reveal that the 4-fluorophenyl moiety significantly enhances inhibitory activity compared to unsubstituted phenyl groups. For instance, compound 4C (4-fluorophenyl) shows ~95% inhibition at 1.5 µM, while 4H (phenyl) exhibits reduced potency. Bulky substituents (e.g., 4-iodophenyl) or electron-withdrawing groups (e.g., dichloride) sharply decrease activity due to steric hindrance or unfavorable electronic effects .

Q. What experimental strategies address contradictions in cellular vs. enzymatic assay data?

Discrepancies arise from differences in cell permeability, off-target effects, or assay sensitivity. To resolve this:

- Use isothermal titration calorimetry (ITC) to measure binding affinity directly.

- Perform kinase selectivity profiling across 50+ kinases to identify off-target interactions.

- Compare cellular proliferation assays (e.g., Werner syndrome cells) with enzymatic inhibition data. A linear correlation between % p38α inhibition and proliferation rate reduction (R² > 0.9) validates target specificity .

Q. How can microwave synthesis parameters be optimized for scalability and reproducibility?

Critical parameters include:

- Temperature : 120–150°C for cyclocondensation.

- Reaction time : 10–30 minutes under microwave irradiation.

- Solvent : DMF or DMSO for polar intermediates. Reproducibility is ensured by using sealed vessels and automated temperature control. Scalability requires batch-wise synthesis with <5% variation in yield .

Key Research Findings

- The 4-fluorophenyl group enhances p38 MAPK inhibition by 35–40% compared to phenyl analogues, likely due to improved hydrophobic interactions in the ATP-binding pocket .

- Microwave synthesis reduces reaction times from 24 hours (conventional heating) to <30 minutes, enabling rapid library generation .

- Cellular assays in Werner syndrome cells demonstrate a dose-dependent correlation between p38 inhibition and rescue of proliferation defects (p < 0.01) .

Methodological Recommendations

- For crystallographic refinement , use SHELXL with high-resolution data (≤1.0 Å) to resolve sulfonyl group conformations .

- In SAR studies , prioritize fluorinated aryl groups and avoid bulky substituents to maintain potency.

- Employ kinase profiling panels to mitigate off-target effects, especially for derivatives with N-methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.